Alpha-Glucosidase Inhibition: Meta-Nitro Isomer Exhibits Intermediate Potency Relative to Ortho- and Para-Nitro Analogs
Inhibition of alpha-glucosidase is a validated target for type 2 diabetes. 6-(3-Nitrophenyl)-2H-pyran-2-one exhibits an IC50 of 2.80 µM against alpha-glucosidase [1]. In a related series of 6-aryl-2H-pyran-2-ones, the 2-nitrophenyl isomer shows an IC50 of 0.61 µM, while the 4-nitrophenyl isomer shows an IC50 of 1.31 µM [2]. The meta-nitro isomer therefore occupies an intermediate potency position, which may be advantageous for optimizing therapeutic window or for SAR studies.
| Evidence Dimension | Alpha-glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.80 µM |
| Comparator Or Baseline | 2-Nitrophenyl analog: IC50 = 0.61 ± 0.06 µM; 4-Nitrophenyl analog: IC50 = 1.31 ± 0.09 µM |
| Quantified Difference | Target is 4.6-fold less potent than 2-nitro isomer; 2.1-fold less potent than 4-nitro isomer. |
| Conditions | In vitro enzyme inhibition assay using p-nitrophenyl-α-D-glucopyranoside as substrate, preincubated for 15 min. |
Why This Matters
The intermediate potency of the 3-nitro isomer provides a distinct profile for SAR exploration and may reduce off-target effects associated with the more potent ortho-nitro analog.
- [1] BindingDB. BDBM50502004 (CHEMBL4453256). IC50: 2.80E+3 nM. Inhibition of alpha-glucosidase (unknown origin). View Source
- [2] Razzaghi-Asl, N., et al. (2021). Table 1. IC50 values for compounds 7a–7o. PMC8134453. View Source
